Compound Description: TAK-063 is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits excellent selectivity against other PDEs and favorable pharmacokinetic properties, including high brain penetration in mice. [] TAK-063 is currently being evaluated in clinical trials for schizophrenia treatment. []
Compound Description: This compound is a derivative of pyrazole with a cyanoacrylamide group at the 3-position of the pyrazole ring. [] It was synthesized via condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. []
Relevance: Both this compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the pyrazole class of compounds. [] The shared presence of a phenyl-substituted pyrazole moiety in both structures suggests potential similarities in their chemical reactivity and possibly even biological activity profiles.
Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) currently in early clinical development. [] It targets a crucial node within the RAS/RAF/MEK/ERK signaling cascade, a pathway commonly activated in various cancers. []
Relevance: Similar to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, GDC-0994 features a pyrazole ring attached to a larger molecular framework. [] While the core structures differ, the shared presence of this pyrazole moiety highlights a potential commonality in their chemical properties or interactions with specific biological targets.
Compound Description: These compounds are derivatives of 1,3,4-oxadiazole with a substituted pyrazole ring at the 5-position. [] They were evaluated for their xanthine oxidase inhibitory activity. []
Relevance: Both these derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the broader category of nitrogen-containing heterocyclic compounds and share a substituted pyrazole moiety within their structures. [] This structural similarity points to potential shared chemical properties and a possible overlap in their biological activity profiles, particularly regarding interactions with enzymes like xanthine oxidase.
Compound Description: LX2931 and LX2932 are inhibitors of sphingosine 1-phosphate lyase (S1PL), an enzyme involved in autoimmune disorders. [] Both compounds have shown efficacy in reducing circulating lymphocyte numbers and demonstrated therapeutic effects in rodent models of rheumatoid arthritis. []
Relevance: LX2931, with its imidazole moiety, shares a structural feature with 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile. [] Although the core structures differ, this shared feature suggests potential similarities in their binding affinities to specific biological targets or their roles in influencing immunological responses.
Compound Description: This compound is a pyrazoline derivative synthesized via an aldol condensation reaction. [] It exhibits fluorescent properties, emitting light at a wavelength of 467.5 nm upon excitation. []
Relevance: Both this compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile contain a pyrazole ring attached to a phenyl ring. [] This structural similarity, alongside the fluorescent properties of para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazol-5-yl)benzene, suggests that 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile might also possess interesting optical properties.
Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and thiophenes. [] Its reactivity stems from the presence of multiple reactive sites within its structure. []
Relevance: Both this compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the pyrazole class and share a phenyl-substituted pyrazole moiety. [] This structural similarity suggests potentially similar chemical reactivity.
Compound Description: This compound exhibits antiprotozoal and antibacterial activity. [] Metabolic studies in dogs revealed that it undergoes hydroxylation on the hexahydrobenzisoxazole ring, leading to metabolites with potentially different pharmacological activities. []
Relevance: The presence of an imidazole ring in this compound links it structurally to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile. [] This shared feature, despite different core structures, points to a possible shared ability to interact with certain biological targets, particularly those involved in microbial pathways.
Compound Description: This series of compounds demonstrated potential anti-inflammatory activity, assessed through the inhibition of heat-induced protein denaturation. [] The aminomethyl derivatives showed superior activity compared to the parent compound, with the dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl derivatives exhibiting particularly potent activity. []
Relevance: These compounds and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share a phenyl-substituted pyrazole moiety within their structures. [] This shared feature suggests the possibility of similar chemical reactivity and potential biological activity profiles.
Compound Description: These compounds are part of a series of heterocyclic molecules derived from pyrazole. [] They were synthesized through base-catalyzed condensation and oxidative cyclization reactions, demonstrating the versatility of pyrazole as a building block for diverse chemical structures. []
Relevance: Compounds 3, 4, and 5, similar to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, belong to the pyrazole class of compounds. [] The shared presence of a phenyl-substituted pyrazole unit within their structures suggests potential similarities in their chemical reactivity and possibly even biological activity.
Compound Description: Hu7691 is a potent and selective inhibitor of Akt, specifically designed to minimize cutaneous toxicity often associated with Akt inhibitors. [] It exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and a favorable pharmacokinetic profile. []
Relevance: Both Hu7691 and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share a phenyl-substituted pyrazole structural motif. [] This shared feature indicates a potential for similar interactions with specific biological targets, although their specific activities may differ due to the broader structural differences.
Compound Description: This chalcone derivative incorporates an imidazole ring, potentially contributing to its anti-aspergillus activity, as imidazole-containing chalcones are known to be effective against Aspergillus fumigatus. []
Relevance: This compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share a common structural motif: a five-membered nitrogen-containing heterocycle connected to a phenyl ring that is part of a larger conjugated system. [] While the heterocycle differs (imidazole vs. pyrazole) and the overall structures are distinct, this shared motif suggests a potential for similar chemical and potentially biological properties.
Compound Description: This compound is a complex heterocycle incorporating pyrazole and thiazolidinone rings. [] It was synthesized via a condensation reaction and characterized using X-ray diffraction and spectral analyses. []
Relevance: Both this compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the pyrazole class of compounds. [] This shared core structure suggests a potential for similar chemical properties, despite the substantial differences in their overall structures.
Compound Description: This series of compounds was designed to target the insect ryanodine receptor (RyR) for potential insecticidal activity. [] They exhibited moderate to high activity against diamondback moth (Plutella xylostella), with one derivative showing 84% larvicidal activity at a low concentration. []
Relevance: These derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share the presence of a phenyl-substituted pyrazole moiety, a common pharmacophore in medicinal chemistry. [] This structural similarity suggests that 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile might also possess biological activity, potentially targeting similar or related biological pathways.
Compound Description: These compounds represent a novel series of heterocyclic compounds synthesized from 1-arylhydrazinecarbonitriles. [] They were evaluated for their in vitro cytotoxic potency against a panel of human cancer cell lines, with some exhibiting promising activity. []
Relevance: While the core structures differ, both these derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the broader category of nitrogen-containing heterocyclic compounds. [] This shared classification suggests potential similarities in their chemical properties and a possible overlap in their biological activity profiles.
Compound Description: Razaxaban is a highly potent, selective, and orally bioavailable factor Xa inhibitor. [] It exhibits favorable pharmacokinetic properties, including high oral bioavailability and in vivo efficacy in antithrombotic models, leading to its selection for clinical development. []
Relevance: Both razaxaban and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share the presence of an imidazole ring within their structures, although in different positions and substitution patterns. [] This structural similarity highlights a potential for similar interactions with certain biological targets, despite their different core structures and specific biological activities.
Compound Description: This series of novel 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives was synthesized via Hantzsch condensation. [] They were tested for their antimicrobial and antioxidant properties, with some exhibiting broad-spectrum antibacterial activity and potent antifungal properties. []
Relevance: These derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share a phenyl-substituted pyrazole structural motif. [] This commonality suggests a potential for similar chemical reactivity and potential biological activity profiles.
3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Compound Description: This compound is an asymmetric ligand capable of forming a complex with ZnCl2. [] It exhibits interesting phase behavior, including supercooling with a large difference in melting and solidification points, and its ZnCl2 complex displays a crystal-to-crystal phase transition at low temperatures. []
Relevance: This compound, like 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, features a pyrazole ring connected to an aromatic ring (pyridine in this case). [] Although the overall structures differ, this shared feature suggests a potential for similar coordination chemistry.
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides
Compound Description: This series of compounds acts as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5) in rat cortical astrocytes. [] Structural modifications, particularly the introduction of electronegative aromatic substituents and halogen atoms, led to increased potency and binding affinity to the allosteric antagonist binding site. []
Relevance: These compounds and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share the presence of a phenyl-substituted pyrazole moiety. [] This shared structural feature suggests that 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile might also interact with biological targets, potentially including those within the central nervous system.
Compound Description: These are silver(I) complexes containing 1,3-bis(4,5-dihydro-1H-imidazol-2-yl)benzene (bib) as a bidentate ligand. [] The crystal structures vary based on the counter-anion, forming dimers, 1D polymers, 2D layers, and 3D networks. [] Complexes 1-4 exhibit photoluminescence in both solid and solution states. []
Relevance: These complexes, specifically the bib ligand, are structurally related to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile through the presence of an imidazole ring linked to a benzene ring. [] This shared motif suggests a potential for 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile to exhibit coordination chemistry, potentially forming metal complexes with interesting properties.
Compound Description: These β-lactam derivatives were synthesized and investigated for their in vitro antimicrobial activity against Candida albicans and Bacillus subtilis. [] Compounds with a 2-hydroxy phenyl function on the β-lactam ring displayed good antifungal and antibacterial activity. []
Relevance: While the core structures differ, both these derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the broader category of nitrogen-containing heterocyclic compounds. [] This shared classification suggests potential similarities in their chemical properties and a possible overlap in their biological activity profiles.
Compound Description: This compound is a potent and selective GlyT1 inhibitor with favorable pharmacokinetic properties, including good plasma exposure and brain penetration. [] It demonstrated significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []
Relevance: This compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile both contain a pyrazole ring as a key structural element. [] While their core structures and biological targets differ, this shared feature suggests a potential for overlapping chemical properties and a possible influence on similar biological pathways.
Compound Description: This novel series of 3‐[3‐(Substituted phenyl)‐1‐isonicotinoyl‐1H‐pyrazol‐5‐yl]‐2H‐chromen‐2‐one derivatives was evaluated for its in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. [] Some compounds in this series displayed promising antibacterial activity compared to ampicillin. []
Relevance: This series, along with 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, belongs to the pyrazole class of compounds. [] The common presence of a phenyl-substituted pyrazole ring within their structures suggests potential similarities in chemical reactivity and a possible overlap in their biological activity profiles.
Compound Description: This teraryl oxazolidinone compound shows potent antimicrobial activity with an improved safety profile compared to existing drugs like linezolid. [] It exhibited high efficacy in MRSA systemic infection mice models and demonstrated high oral bioavailability. []
Relevance: This compound is highly relevant to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile due to the presence of the identical 4-(1H-pyrazol-5-yl)phenyl moiety in its structure. [] This significant structural overlap suggests that both compounds likely share similar chemical properties and may exhibit similar binding affinities to biological targets.
Compound Description: These novel hybrid molecules were synthesized by incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit into various heterocyclic frameworks. [] Their structures were confirmed using spectral data. []
Relevance: This group of compounds, specifically the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit, shares a common phenyl-substituted pyrazole moiety with 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile. [] This shared structural feature suggests potential similarities in their chemical reactivity and possible biological activity profiles.
Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. [] It displays favorable ADME properties, a low risk for drug-drug interactions, and broad-spectrum in vivo antitumor activity. []
Relevance: Both BMS-695735 and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile contain a pyrazole ring as a key structural component, suggesting potential similarities in their binding interactions with biological targets. [] While their core structures and targeted pathways differ, the shared presence of this pharmacophore highlights a potential for overlapping chemical properties.
Ir-me, Ir-cf3, Ir-py, and Ir-ph
Compound Description: These are four iridium(III) complexes utilizing 2-(4-trifluoromethyl)phenylpyridine (tfmppy) as the main ligand and various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands. [] These complexes emit green light with high phosphorescence quantum efficiency and are used in OLED devices with high current efficiency and low efficiency roll-off. []
Relevance: The ancillary ligands in these complexes, which are (1H-pyrazol-5-yl)pyridine derivatives, are structurally similar to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile. [] Both feature a pyrazole ring directly connected to a phenyl ring, suggesting that 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile might also have the potential for use in similar applications, like coordination chemistry or materials science.
Compound Description: This compound is a pyrazole derivative whose crystal structure has been determined by X-ray diffraction. []
Relevance: Both this compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile fall under the pyrazole class of compounds. [] This shared core structure suggests a potential for similar chemical properties, even with the significant differences in their overall structures.
Compound Description: These pyrazole compounds were synthesized and characterized using various spectroscopic methods, including IR and NMR. [] Computational studies were also performed to analyze their molecular architecture and optoelectronic properties. []
Relevance: Compounds 4–6 share a notable structural similarity with 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile. [] Both contain a benzonitrile group and a pyrazole ring connected to a phenyl ring. This structural resemblance suggests a potential for shared chemical properties and possible biological activities.
Compound Description: This compound acts as a rigid N donor ligand and forms coordination polymers (CPs) with Zn and Cd ions. [] These CPs exhibit different electrochemical and photoelectrochemical behaviors. [] When incorporated with CdTe, the resulting composite shows enhanced photocurrent response compared to the individual components. []
Relevance: Compound L, similar to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, contains an imidazole ring linked to a phenyl ring. [] This structural similarity suggests that 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile might also act as a ligand for metal coordination, potentially leading to materials with interesting properties.
Compound Description: This series of ligands and their Zn(II) complexes were synthesized and structurally characterized. [] Their fluorescent properties were investigated, revealing substituent-dependent emission processes and potential for sensing Zn2+ ions. []
Relevance: These compounds, particularly the ligands, are structurally reminiscent of 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, featuring an aromatic ring connected to both a phenol and a nitrogen-containing heterocycle. [] Although the heterocycle and substitution patterns differ, this shared motif suggests a possible overlap in their chemical properties, particularly regarding their interaction with metal ions.
Compound Description: This series of nine novel thiourea derivatives contains a pyrazole ring. [] The synthesis involves reacting 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with in situ generated acylisothiocyanates. []
Relevance: Both these derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the pyrazole class of compounds. [] This shared core structure suggests a potential for similar chemical properties, even with the different substituents present.
Compound Description: This series of compounds was designed and synthesized as potential antimicrobial agents, exhibiting notable anti-leishmanial activity. [] Their synthesis involved N-arylation of imidazole followed by condensation with substituted benzaldehydes. []
Relevance: These compounds share a structural motif with 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile: an imidazole ring linked to a phenyl ring that is part of a larger conjugated system. [] Although the overall structures and specific substituents differ, this shared motif suggests a potential for similar chemical and potentially biological properties.
Compound Description: This novel di-Mannich derivative of curcumin pyrazole exhibits increased water solubility compared to curcumin and curcumin pyrazole. []
Relevance: This compound and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile share the presence of a pyrazole ring within their structures. [] Although the overall structures and substituents differ, this shared feature suggests a potential for overlapping chemical properties.
Compound Description: This compound, synthesized through the reaction of a pyrazole-1-carbothioamide derivative with N-(4-nitrophenyl)maleimide, represents a complex heterocyclic system incorporating both pyrazole and thiazole rings. []
Relevance: This compound, similar to 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile, belongs to the pyrazole class of compounds. [] This shared core structure suggests potential similarities in chemical properties, despite the substantial differences in their overall structures.
Compound Description: This series of novel hybrid molecules combines pyrazole and benzodiazepine heterocycles and was synthesized and evaluated for antimicrobial activity. [] Several derivatives showed significant activity against various bacterial and fungal strains. []
Relevance: Both these derivatives and 3-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}benzonitrile belong to the pyrazole class of compounds. [] This shared core structure suggests potential similarities in their chemical properties and a possible overlap in their biological activity profiles, particularly in the context of antimicrobial activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.